molecular formula C15H11NO3 B1615553 1-Hydroxy-4-(methylamino)anthraquinone CAS No. 6373-16-6

1-Hydroxy-4-(methylamino)anthraquinone

Cat. No.: B1615553
CAS No.: 6373-16-6
M. Wt: 253.25 g/mol
InChI Key: CLSZOXOVVBCADB-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(methylamino)anthraquinone, also known as Disperse Blue 22, is an organic compound with the molecular formula C15H11NO3. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and wide range of applications, particularly in the dye industry. This compound is characterized by its red crystalline powder form and its solubility in organic solvents such as chloroform and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-4-(methylamino)anthraquinone can be synthesized through several methods. One common method involves the reaction of 1,4-dihydroxyanthraquinone with methylamine. This reaction typically occurs under basic conditions and requires an appropriate oxidizing agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-(methylamino)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Pharmacological Applications

1-Hydroxy-4-(methylamino)anthraquinone exhibits notable pharmacological properties, particularly in cancer treatment and other therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of anthraquinone derivatives, including this compound. For instance, anthraquinones are known to inhibit crucial proteins involved in cell cycle regulation and induce apoptosis in cancer cells. A systematic review indicated that various anthraquinone derivatives show selective cytotoxicity against different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Anthraquinone Derivatives

CompoundCancer Cell LineIC50 Value (µM)Mechanism of Action
This compoundHepG2TBDInduces apoptosis
1,3-Dihydroxy-9,10-anthraquinoneMCF-7TBDCell cycle arrest
DaunorubicinVarious0.5 - 10DNA intercalation
DoxorubicinVarious0.1 - 1Topoisomerase inhibition

Mechanistic Insights

Research has shown that anthraquinones can activate apoptotic pathways and inhibit specific kinases involved in tumorigenesis. For example, studies on the inhibition of c-Met kinase by anthraquinone analogs revealed promising results with IC50 values indicating effective inhibition in lung cancer cells .

Antimicrobial Properties

Beyond anticancer applications, this compound has demonstrated antimicrobial activity. Anthraquinones have been reported to exhibit antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains .

Table 2: Antimicrobial Activity of Anthraquinones

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
EmodinCandida albicansTBD

Dye and Pigment Production

Anthraquinones are widely used as dyes due to their vibrant colors and stability. This compound serves as a dye in textiles and other materials. Its application in dyeing processes is attributed to its ability to form strong bonds with fabric fibers .

Catalytic Applications

The compound also finds use as a catalyst in various chemical reactions, particularly those involving redox processes. Its ability to undergo reversible redox reactions makes it suitable for applications in environmental remediation and organic synthesis .

Study on Anticancer Efficacy

A recent study examined the efficacy of several anthraquinone derivatives against a panel of human cancer cell lines. Among these, this compound exhibited promising results against colorectal cancer cells, with ongoing investigations into its mechanism of action focusing on apoptosis induction .

Toxicological Assessments

Toxicological studies have evaluated the safety profile of anthraquinones, including acute toxicity assessments which provide insights into their safe handling and application in pharmaceuticals . The median lethal doses (LD50) for various routes of administration have been documented, indicating a need for careful consideration in therapeutic contexts.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-(methylamino)anthraquinone involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-4-(methylamino)anthraquinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methylamino groups allows for a range of chemical reactions and interactions that are not possible with other anthraquinone derivatives .

Properties

CAS No.

6373-16-6

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

1-hydroxy-4-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H11NO3/c1-16-10-6-7-11(17)13-12(10)14(18)8-4-2-3-5-9(8)15(13)19/h2-7,16-17H,1H3

InChI Key

CLSZOXOVVBCADB-UHFFFAOYSA-N

SMILES

CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Key on ui other cas no.

6373-16-6

Origin of Product

United States

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